molecular formula C11H12O3 B8631963 3-Allyl-2-hydroxy-4-methoxy-benzaldehyde

3-Allyl-2-hydroxy-4-methoxy-benzaldehyde

Cat. No. B8631963
M. Wt: 192.21 g/mol
InChI Key: JGYWPPJMGPCSMZ-UHFFFAOYSA-N
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Patent
US06747032B2

Procedure details

Heat a solution of 125 g of the product obtained in Step A in 300 ml of N,N-dimethylaniline at 200° C. for 15 hours. Then evaporate off the solvent in vacuo and take up the residue in 1 liter of isopropyl ether; extract the solution 10 times using 100 ml of 1N sodium hydroxide solution each time and then acidify the combined extracts using 3N hydrochloric acid. Then extract the aqueous acid solution with dichloromethane, and dry and concentrate the organic phase.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:12]=[C:11]([O:13][CH3:14])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])C=C.CN(C)[C:17]1[CH:22]=CC=C[CH:18]=1>>[CH2:22]([C:12]1[C:5]([OH:4])=[C:6]([CH:9]=[CH:10][C:11]=1[O:13][CH3:14])[CH:7]=[O:8])[CH:17]=[CH2:18]

Inputs

Step One
Name
Quantity
125 g
Type
reactant
Smiles
C(C=C)OC1=C(C=O)C=CC(=C1)OC
Name
Quantity
300 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then evaporate off the solvent in vacuo
EXTRACTION
Type
EXTRACTION
Details
extract the solution 10 times
EXTRACTION
Type
EXTRACTION
Details
Then extract the aqueous acid solution with dichloromethane
CUSTOM
Type
CUSTOM
Details
dry
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the organic phase

Outcomes

Product
Name
Type
Smiles
C(C=C)C=1C(=C(C=O)C=CC1OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.